molecular formula C28H41N11O6 B14192542 Glycyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-tyrosinamide CAS No. 881092-45-1

Glycyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-tyrosinamide

Cat. No.: B14192542
CAS No.: 881092-45-1
M. Wt: 627.7 g/mol
InChI Key: JSXXFACMSRHLLB-CMOCDZPBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-tyrosinamide is a synthetic peptide compound with the molecular formula C19H31N9O5 and a molecular weight of 465.51 g/mol . This compound is known for its complex structure, which includes multiple amino acid residues linked together, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-tyrosinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The use of high-throughput techniques and optimization of reaction conditions are crucial for scaling up the production while maintaining the purity and yield of the peptide .

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-tyrosinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine, while reduction can result in the cleavage of disulfide bonds .

Scientific Research Applications

Glycyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-tyrosinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of Glycyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-tyrosinamide involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and influencing downstream signaling cascades. The exact molecular targets and pathways depend on the specific biological context and the modifications made to the peptide .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glycyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-tyrosinamide is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of tyrosine and proline residues contributes to its stability and potential interactions with biological targets .

Properties

CAS No.

881092-45-1

Molecular Formula

C28H41N11O6

Molecular Weight

627.7 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C28H41N11O6/c29-13-23(41)36-21(12-17-14-33-15-35-17)25(43)37-19(3-1-9-34-28(31)32)27(45)39-10-2-4-22(39)26(44)38-20(24(30)42)11-16-5-7-18(40)8-6-16/h5-8,14-15,19-22,40H,1-4,9-13,29H2,(H2,30,42)(H,33,35)(H,36,41)(H,37,43)(H,38,44)(H4,31,32,34)/t19-,20-,21-,22-/m0/s1

InChI Key

JSXXFACMSRHLLB-CMOCDZPBSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CN=CN2)NC(=O)CN)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CN=CN2)NC(=O)CN)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N

Origin of Product

United States

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